molecular formula C5H7Cl3O2S B2872443 2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride CAS No. 1909317-56-1

2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride

Cat. No.: B2872443
CAS No.: 1909317-56-1
M. Wt: 237.52
InChI Key: CKLNRBHTGMOPCQ-UHFFFAOYSA-N
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Description

2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride, also known as DCDPS, is a chemical compound that belongs to the family of cyclopropane-containing drugs. It has a CAS Number of 1909317-56-1 .


Molecular Structure Analysis

The molecular formula of this compound is C5H7Cl3O2S . Its InChI code is 1S/C5H7Cl3O2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2 .

Scientific Research Applications

Catalytic Reactions

The ruthenium-catalyzed meta sulfonation of 2-phenylpyridines demonstrates a notable application of sulfonyl chlorides in catalytic reactions. This process leverages (arene)ruthenium(II) complexes and sulfonyl chlorides for electrophilic aromatic substitution, achieving sulfonation at positions meta to the chelating group, thus illustrating a method to achieve atypical regioselectivity in catalysis (Saidi et al., 2011).

Synthesis of Functional Multisulfonyl Chlorides

The synthesis of functional aromatic multisulfonyl chlorides, including bis(sulfonyl chlorides) and their masked precursors, highlights the versatility of sulfonyl chlorides in synthesizing complex organic molecules. These compounds serve as crucial building blocks in the preparation of dendritic and other complex organic structures, demonstrating the broad utility of sulfonyl chlorides in synthetic chemistry (Percec et al., 2001).

Nucleophilic Substitutions

1-Alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective nucleophilic substitution catalyzed by palladium(0), showcasing the reactivity of cyclopropyl-containing compounds in nucleophilic substitutions. This reaction provides a pathway to synthesize cyclopropylideneethyl derivatives, which are valuable intermediates in organic synthesis (Stolle et al., 1992).

Spectrophotometry in Chemical Reactions

A novel method using spectrophotometry for determining sulfur dioxide in alcohol-thionyl chloride reactions underscores the importance of analytical techniques in monitoring and optimizing chemical reactions. This method highlights the role of sulfonyl chlorides in facilitating reactions where by-products such as sulfur dioxide need to be quantitatively assessed (Zheng et al., 2015).

Safety and Hazards

The safety information for 2-(2,2-Dichlorocyclopropyl)ethane-1-sulfonyl chloride indicates that it is dangerous. Precautionary statements include P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-(2,2-dichlorocyclopropyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O2S/c6-5(7)3-4(5)1-2-11(8,9)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLNRBHTGMOPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909317-56-1
Record name 2-(2,2-dichlorocyclopropyl)ethane-1-sulfonyl chloride
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